3-Fluoro-1-methylpiperidin-2-one
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Overview
Description
3-Fluoro-1-methylpiperidin-2-one is a fluorinated piperidinone derivative. Piperidinones are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-2-one typically involves the fluorination of 1-methylpiperidin-2-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidinones depending on the nucleophile used
Scientific Research Applications
3-Fluoro-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the modulation of specific molecular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-Methylpiperidin-2-one: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluoro-1-methylpiperidin-4-one: Similar structure but with the fluorine atom at a different position, leading to variations in biological activity and chemical behavior.
Uniqueness: 3-Fluoro-1-methylpiperidin-2-one is unique due to the presence of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals with enhanced potency and selectivity .
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoro-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H10FNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3 |
InChI Key |
HCOABOUAONQTFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1=O)F |
Origin of Product |
United States |
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